PC Biotin-PEG3-Azide
Overview
Description
PC Biotin-PEG3-Azide is a cleavable three-unit polyethylene glycol (PEG) antibody-drug conjugate (ADC) linker, employed in the synthesis of ADCs . It is a biotinylation reagent that enables Click Chemistry reaction with alkyne, DBCO, BCN, or prppargyl moiety to form a stable triazole linkage .
Synthesis Analysis
PC Biotin-PEG3-Azide is a PEG derivative containing a biotin group and an azide group. The azide group readily reacts with alkyne, DBCO, BCN through Click Chemistry reactions to form a stable triazole linkage . The hydrophilic PEG spacer can increase the aqueous solubility of the biotin-conjugated molecules .Molecular Structure Analysis
The molecular weight of PC Biotin-PEG3-Azide is 825.94, and its molecular formula is C35H55N9O12S . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Chemical Reactions Analysis
PC Biotin-PEG3-Azide contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
PC Biotin-PEG3-Azide has a molecular weight of 825.94 and a molecular formula of C35H55N9O12S . It is a PEGylated version of biotin-azide that is more hydrophilic due to the incorporation of a PEGylated spacer .Scientific Research Applications
Biomolecule Capture and Release
PC Biotin-PEG3-Azide is an azide-activated photocleavable biotin probe that allows for reagent-free release of the captured biomolecules from streptavidin . This means it can be used to capture specific biomolecules in a sample, and then release them when needed, which is useful in various biochemical assays .
Click Chemistry
PC Biotin-PEG3-Azide is useful for introducing a biotin moiety to alkyne-containing biomolecules using Click Chemistry . Click Chemistry is a type of chemical reaction that is widely used in bioconjugation, material science, and drug discovery .
Improved Solubility
The hydrophilic PEG arm of PC Biotin-PEG3-Azide provides better solubility to the labeled molecules in aqueous media . This makes it useful in experiments where solubility of the biomolecules is a concern .
Photorelease of Biomolecules
Captured biomolecules can be efficiently photoreleased using near-UV, low intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm2) . This feature allows for precise control over the release of the captured biomolecules, which can be critical in time-sensitive experiments .
Protein Interaction Studies
When used in combination with azide labeling strategies, PC Biotin-PEG3-Azide enables detection or affinity purification of protein interactions . This is particularly useful in proteomics research, where understanding protein-protein interactions is key .
Antibody-Drug Conjugates (ADCs)
PC Biotin-PEG3-Azide is a cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics which deliver a cytotoxic drug directly to cancer cells via a specific antibody .
Mechanism of Action
Target of Action
PC Biotin-PEG3-Azide is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The compound’s primary targets are alkyne-containing biomolecules . The biotin moiety in the compound allows for specific binding to these targets.
Mode of Action
PC Biotin-PEG3-Azide interacts with its targets through a process known as Click Chemistry . This involves a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) that forms a stable triazole linkage . The compound can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathways affected by PC Biotin-PEG3-Azide are those involved in the synthesis of ADCs . The compound’s ability to form a stable triazole linkage with alkyne-containing biomolecules allows for the efficient and specific conjugation of drugs to antibodies .
Pharmacokinetics
The pharmacokinetic properties of PC Biotin-PEG3-Azide are influenced by its hydrophilic PEG arm , which enhances the solubility of the labeled molecules in aqueous media . This can potentially improve the bioavailability of the compound.
Result of Action
The result of PC Biotin-PEG3-Azide’s action is the formation of a stable triazole linkage with alkyne-containing biomolecules . This allows for the efficient and specific conjugation of drugs to antibodies, facilitating the synthesis of ADCs . Additionally, captured biomolecules can be efficiently photoreleased using near-UV, low intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm2) .
Action Environment
The action of PC Biotin-PEG3-Azide can be influenced by environmental factors such as light and temperature. For instance, the photorelease of captured biomolecules is facilitated by near-UV light . Additionally, the compound is typically stored at -20°C to maintain its stability .
Safety and Hazards
Future Directions
PC Biotin-PEG3-Azide is useful for introducing a biotin moiety to alkyne-containing biomolecules using Click Chemistry. The hydrophilic PEG arm provides better solubility to the labeled molecules in aqueous media . Captured biomolecules can be efficiently photoreleased using near-UV, low-intensity lamp (e.g., 365 nm lamp at 1-5 mW/cm2) .
Relevant Papers One of the relevant papers is “Use of NAD tagSeq II to identify growth phase-dependent alterations in E. coli RNA NAD + capping” by Zhang et al (2021) .
properties
IUPAC Name |
1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55N9O12S/c1-24(56-35(48)39-10-6-11-40-43-36)25-21-28(51-2)29(22-27(25)44(49)50)55-14-5-9-32(46)38-13-16-53-18-20-54-19-17-52-15-12-37-31(45)8-4-3-7-30-33-26(23-57-30)41-34(47)42-33/h21-22,24,26,30,33H,3-20,23H2,1-2H3,(H,37,45)(H,38,46)(H,39,48)(H2,41,42,47)/t24?,26-,30-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNZFIYMARMNDM-MJUSKHNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H55N9O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PC Biotin-PEG3-Azide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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